CypHer 5

In Vivo Imaging Tumor Detection Contrast-to-Noise Ratio

CypHer 5 is a pH-sensitive cyanine dye that provides a unique 'off-on' fluorescence switch in acidic endosomes, enabling wash-free live-cell receptor trafficking and phagocytosis assays. Its red excitation (644/664 nm) is compatible with standard Cy5 filter sets. Eliminate high extracellular background that plagues always-on fluorophores; achieve up to 10-fold signal-to-noise improvement in endocytosis and GPCR internalization assays. Bulk quantities and custom labeling services available.

Molecular Formula C31H36N2O8S2
Molecular Weight 628.8 g/mol
Cat. No. B12396290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCypHer 5
Molecular FormulaC31H36N2O8S2
Molecular Weight628.8 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)O)N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C
InChIInChI=1S/C31H36N2O8S2/c1-30(2)23-19-21(42(36,37)38)14-16-25(23)32-27(30)11-7-5-8-12-28-31(3,4)24-20-22(43(39,40)41)15-17-26(24)33(28)18-10-6-9-13-29(34)35/h5,7-8,11-12,14-17,19-20H,6,9-10,13,18H2,1-4H3,(H,34,35)(H,36,37,38)(H,39,40,41)/b8-5+,11-7+,28-12+
InChIKeyVRQVBVFJEIJSIE-QDSGXXGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CypHer 5 pH-Sensitive Fluorescent Dye for Live-Cell Endocytosis and Receptor Internalization Assays


CypHer 5 is a red-excitable, pH-sensitive cyanine dye derivative engineered as an environmental sensor for acidic compartments [1]. It exhibits a unique fluorescence profile: minimally fluorescent at neutral extracellular pH (pH 7.4) but becomes highly fluorescent upon protonation in acidic intracellular vesicles such as endosomes, lysosomes, and phagosomes [2][3]. This 'off-on' switching behavior enables the direct, wash-free monitoring of cellular internalization events and receptor trafficking in live cells, distinguishing it from always-on fluorophores that require quenchers or washing steps to achieve signal discrimination [4]. The core fluorophore has an absorption maximum at ~644 nm and emission maximum at ~664 nm, compatible with standard Cy5 filter sets, making it a drop-in reagent for existing red-channel imaging platforms .

Why CypHer 5 Cannot Be Replaced by Generic pHrodo, LysoTracker, or Standard Cy5 Conjugates


Substituting CypHer 5 with alternative pH-sensitive dyes or conventional red fluorophores introduces significant experimental liabilities that compromise data quality, assay robustness, and throughput. While dyes like LysoTracker Red DND-99 (Ex/Em 577/590 nm) and pHrodo Red (Ex/Em 560/585 nm) also respond to acidic compartments, they operate in distinct spectral windows, exhibit divergent pKa values (e.g., pHrodo Deep Red pKa ≈5; LysoTracker accumulation is concentration-dependent rather than strictly ratiometric), and often require extensive wash steps to mitigate high extracellular background . Standard Cy5 or Alexa Fluor 647 conjugates, lacking the pH-dependent switching mechanism of CypHer 5, produce continuous 'always-on' signals that obscure the internalization event with high surface-bound background, necessitating quencher dyes or acid-wash protocols that can perturb live-cell physiology [1][2]. Furthermore, the unique combination of red excitation (644/664 nm) with a pKa tailored to the endo-lysosomal pH range (maximal fluorescence at pH 5) positions CypHer 5 as a specialized tool for receptor trafficking and phagocytosis assays that generic alternatives cannot faithfully replicate without extensive re-optimization or loss of sensitivity [3].

CypHer 5 Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


CypHer 5 vs. Alexa Fluor 647: Superior In Vivo Tumor Contrast-to-Noise Ratio via pH-Dependent Activation

In a direct head-to-head comparison, CypHer 5E conjugated to Herceptin (pH-Her) provided significantly higher contrast-to-noise ratios (CNRs) in HER2-positive breast tumor xenografts than an 'always-on' Alexa Fluor 647-Herceptin conjugate (Alexa-Her). The pH-dependent 'off-on' switching of CypHer 5E restricted fluorescence emission primarily to the acidic tumor microenvironment, while Alexa-Her produced continuous signal from both tumor and background tissues, reducing sensitivity for small tumors or metastases [1].

In Vivo Imaging Tumor Detection Contrast-to-Noise Ratio

CypHer 5E vs. Generic pHrodo/LysoTracker: Resists Phagosomal Quenching, Enabling Robust Phagocytosis Assays

CypHer 5E-labeled particles demonstrate marked resistance to fluorescence quenching within the aggressive, acidic environment of the phagosome, a property not shared by traditional pH-sensitive dyes. This characteristic enables more robust and reliable quantification of phagocytosis by reducing false-negative signals from dye degradation, and facilitates easy discrimination between true internalization and mere surface adherence of particles [1].

Phagocytosis High-Throughput Screening Fluorescence Quenching

CypHer 5 vs. Alternative pKa Dyes: Optimized pKa of 7.3 for Endosomal pH Transition

CypHer 5E exhibits a pKa of 7.3, positioning its fluorescence activation within the pH transition that occurs as receptors are internalized from the neutral cell surface (pH 7.4) into acidifying endosomes (pH ~6.0-5.0) [1]. This pKa value is distinct from other pH-sensitive probes like pHrodo Deep Red (pKa ≈5.0), which primarily reports only on late endosomes/lysosomes, and SNARF-1 (pKa ≈7.5), which is optimized for cytosolic pH monitoring. The pKa of 7.3 ensures that CypHer 5E remains largely non-fluorescent on the extracellular surface but begins to activate upon early endosome formation, providing a broader dynamic range for monitoring the entire internalization trajectory .

pKa Endocytosis Receptor Trafficking

CypHer 5 vs. Generic Cy5/Alexa Fluor 647: Wash-Free, Homogeneous Internalization Assay with High Signal-to-Background Ratio

CypHer 5E enables a homogeneous, wash-free assay format for quantifying antibody internalization that is not feasible with standard Cy5 or Alexa Fluor 647 conjugates. Because the dye is non-fluorescent at neutral pH, the signal from non-internalized, surface-bound antibody is minimal, eliminating the need for washing or quenching steps. This results in a favorable signal-over-background ratio, allowing for high-throughput screening in 384- and 1536-well plates and substantially shortening incubation times compared to toxin-based killing assays [1].

Homogeneous Assay High-Throughput Screening Antibody Internalization

Optimal Application Scenarios for CypHer 5 Based on Quantitative Evidence


High-Throughput Screening of Internalizing Antibodies for Antibody-Drug Conjugate (ADC) Development

Leveraging the favorable signal-to-background ratio demonstrated in homogeneous 384- and 1536-well formats, CypHer 5E-labeled secondary detection reagents enable robust, wash-free screening of large antibody libraries to identify clones with optimal internalization kinetics. This directly supports early-stage ADC candidate selection by quantifying the primary internalization event without the need for cytotoxic payloads or complex washing protocols [1].

In Vivo Near-Infrared Fluorescence Imaging of Tumors Exploiting the Acidic Microenvironment

The superior contrast-to-noise ratios achieved with CypHer 5E conjugates over always-on fluorophores in orthotopic breast tumor models position this dye for sensitive detection of small tumors or metastases in preclinical imaging studies. Its pH-dependent activation within the acidic tumor microenvironment enhances signal specificity, reducing background from normal tissues and improving the detection of weak fluorescent signals [1].

Quantitative High-Throughput Phagocytosis Assays in Immunology and Drug Discovery

CypHer 5E's resistance to phagosomal quenching and its ability to discriminate true phagocytosis from particle adherence make it the reagent of choice for robust, high-throughput phagocytosis assays in 96- and 384-well formats. This application is validated across multiple cell types, including primary human monocytes and macrophages, enabling the screening of compounds that modulate phagocytic activity [1].

Live-Cell Monitoring of GPCR and Receptor Tyrosine Kinase Internalization and Trafficking

The generic applicability of CypHer 5-labeled anti-epitope antibodies to monitor agonist-induced internalization of diverse cell surface receptors (e.g., GPCRs, EGFR, HER2) in real time is supported by quantitative EC50 and IC50 determinations (e.g., EC50 of 0.52 nM for TRH stimulation of TRHR-1) in live-cell assays. The pKa of 7.3 ensures signal activation begins in early endosomes, providing a comprehensive view of the internalization trajectory [1][2].

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